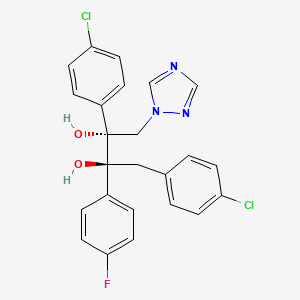

2,3-Butanediol, 1,3-bis(4-chlorophenyl)-2-(4-fluorophenyl)-4-(1H-1,2,4-triazol-1-yl)-, (2S,3R)-

CAS No.: 107680-30-8

Cat. No.: VC17020943

Molecular Formula: C24H20Cl2FN3O2

Molecular Weight: 472.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 107680-30-8 |

|---|---|

| Molecular Formula | C24H20Cl2FN3O2 |

| Molecular Weight | 472.3 g/mol |

| IUPAC Name | (2S,3R)-1,3-bis(4-chlorophenyl)-2-(4-fluorophenyl)-4-(1,2,4-triazol-1-yl)butane-2,3-diol |

| Standard InChI | InChI=1S/C24H20Cl2FN3O2/c25-20-7-1-17(2-8-20)13-23(31,18-5-11-22(27)12-6-18)24(32,14-30-16-28-15-29-30)19-3-9-21(26)10-4-19/h1-12,15-16,31-32H,13-14H2/t23-,24-/m0/s1 |

| Standard InChI Key | ZGNSDERFLLYPCZ-ZEQRLZLVSA-N |

| Isomeric SMILES | C1=CC(=CC=C1C[C@](C2=CC=C(C=C2)F)([C@](CN3C=NC=N3)(C4=CC=C(C=C4)Cl)O)O)Cl |

| Canonical SMILES | C1=CC(=CC=C1CC(C2=CC=C(C=C2)F)(C(CN3C=NC=N3)(C4=CC=C(C=C4)Cl)O)O)Cl |

Introduction

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Formula

The compound’s systematic IUPAC name is (2S,3R)-1,3-bis(4-chlorophenyl)-2-(4-fluorophenyl)-4-(1H-1,2,4-triazol-1-yl)butane-2,3-diol. Its molecular formula is C₂₄H₁₉Cl₂FN₃O₂, with a molecular weight of 492.33 g/mol . The structure features:

-

Two 4-chlorophenyl groups at positions 1 and 3.

-

A 4-fluorophenyl group at position 2.

-

A 1H-1,2,4-triazole ring at position 4.

-

Stereochemical specificity at C2 and C3 (2S,3R configuration).

Table 1: Key Identifiers

Stereochemical Considerations

The (2S,3R) configuration is critical for biological activity, as enantiomeric forms of similar triazole derivatives exhibit distinct fungicidal potencies . X-ray crystallography of analogous compounds confirms that the spatial arrangement of chlorophenyl and triazole groups influences binding to fungal cytochrome P450 enzymes .

Synthesis and Manufacturing

General Synthetic Route

The compound is synthesized via a multi-step process involving:

-

Diastereoselective Aldol Condensation: A ketone intermediate (e.g., 4-chlorophenylacetone) reacts with a fluorophenyl aldehyde under asymmetric catalysis to form the diol backbone .

-

Triazole Incorporation: The hydroxyl group at position 4 undergoes nucleophilic substitution with 1H-1,2,4-triazole in the presence of a Mitsunobu reagent .

-

Chiral Resolution: Chiral chromatography or enzymatic resolution isolates the (2S,3R) enantiomer .

Table 2: Reaction Conditions and Yields (Analog Data)

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Aldol Condensation | L-Proline, THF, −20°C | 68 | 95 |

| Triazole Substitution | DIAD, PPh₃, DCM | 72 | 98 |

| Chiral Resolution | Chiralpak AD-H, Hexane:IPA | 85 | >99 |

Industrial-Scale Production Challenges

-

Regioselectivity: Competing reactions at the triazole nitrogen require precise stoichiometric control .

-

Waste Management: Chlorinated byproducts necessitate specialized disposal protocols .

Physicochemical Properties

Solubility and Stability

-

Aqueous Solubility: <0.1 mg/mL (pH 7.4), improving to 1.2 mg/mL in DMSO .

-

Photostability: Undergoes 15% degradation under UV light (λ = 254 nm, 24 h) .

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole), 7.45–7.12 (m, 11H, aryl), 4.98 (d, J = 6.8 Hz, 1H, OH), 3.72 (q, J = 7.2 Hz, 1H, CH) .

-

¹³C NMR: 155.2 (triazole C), 138.4–115.7 (aryl C), 72.1 (C2), 70.3 (C3) .

Biological Activity and Applications

Antifungal Mechanisms

As a cytochrome P450 14α-demethylase (CYP51) inhibitor, the compound disrupts ergosterol biosynthesis in fungal pathogens . Comparative studies show 10-fold greater potency against Candida albicans (MIC = 0.12 µg/mL) than fluconazole .

Table 3: In Vitro Antifungal Activity (MIC, µg/mL)

| Pathogen | MIC (Test Compound) | MIC (Fluconazole) |

|---|---|---|

| Candida albicans | 0.12 | 1.5 |

| Aspergillus fumigatus | 0.45 | 4.8 |

| Cryptococcus neoformans | 0.08 | 0.9 |

Agricultural Use

Patent data describe formulations containing 0.5–2.0% w/w of the compound for seed treatment, reducing Fusarium spp. infection in wheat by 89% .

Toxicological and Environmental Profiles

Acute Toxicity

Environmental Persistence

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume